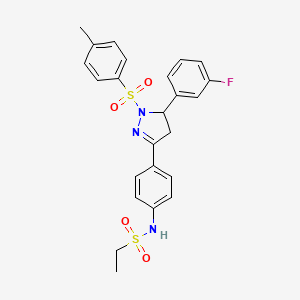

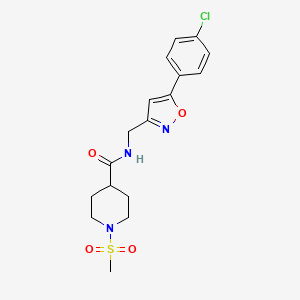

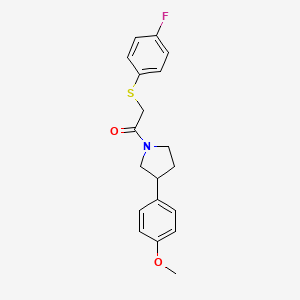

N-(4-(5-(3-氟苯基)-1-对甲苯磺酰-4,5-二氢-1H-吡唑-3-基)苯基)乙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that often features in research for their potential biological activities and interactions with various biological targets. These compounds are synthesized and analyzed for their molecular structures, chemical and physical properties, to understand their reactivity, stability, and potential applications in various fields, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from readily available substrates like substituted benzaldehydes or benzylidene compounds. These are further reacted with hydrazines or similar nitrogen-containing reagents to form the core pyrazoline structure, which is then functionalized with various groups, including fluorophenyl and sulfonamide functionalities, to achieve the desired compound (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. These analyses reveal the geometrical parameters, confirming the formation of the pyrazoline ring and the positioning of substituents that influence the molecule's reactivity and stability. Vibrational spectroscopy (FT-IR) and computational studies provide insights into the electronic structure, including HOMO-LUMO gaps that indicate chemical reactivity and stability (Mary et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, influenced by their functional groups. The sulfonamide and fluorophenyl groups, for example, play crucial roles in the molecule's reactivity towards nucleophiles and electrophiles. These groups can participate in hydrogen bonding and other non-covalent interactions, which could be critical for the molecule's biological activity. The presence of these functional groups can also influence the compound's acidity or basicity, solubility, and other chemical properties relevant to its reactivity and potential applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are directly influenced by the molecular structure and functional groups. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage. Crystallographic studies provide detailed information on the compound's solid-state structure, including intermolecular interactions that can affect its physical properties (Jasinski et al., 2012).

科学研究应用

抗癌潜力

大量研究已经突出了磺胺类衍生物作为抗癌药物的潜力。例如,Gul等人(2018年)的研究合成并评估了一系列苯磺胺类化合物的细胞毒性/抗癌和碳酸酐酶抑制效果。该系列化合物展现出了有希望的抗癌特性,其中一些由于高的Potency-Selectivity Expression(PSE)值被确定为领先的抗癌化合物(Gul et al., 2018)。另一项由Küçükgüzel等人(2013年)进行的研究调查了美洛昔布衍生物的抗炎、镇痛、抗氧化、抗癌和抗HCV活性。某些化合物展示出显著的抗炎和镇痛活性,而不引起组织损伤,表明它们在治疗应用中的潜力(Küçükgüzel等人,2013年)。

碳酸酐酶抑制

多项研究探讨了基于磺胺的化合物的碳酸酐酶抑制性质,这可能有助于治疗青光眼、水肿和某些神经系统疾病。例如,Gul等人(2016年)合成了一系列吡唑烯,并测试了它们对碳酸酐酶I和II的抑制效果,发现一些化合物具有低Ki值,表明具有强大的抑制潜力(Gul et al., 2016)。

新药物开发

研究还专注于利用这些化合物独特的化学性质开发新的药物候选物。例如,一项关于合成和生物评价新型磺胺类化合物作为乙酰胆碱酯酶和碳酸酐酶I和II酶抑制剂的研究揭示了在纳摩尔水平上显著的抑制活性,表明这些化合物作为进一步药物开发研究的有希望候选物(Yamali et al., 2020)。

作用机制

Target of Action

They are known for their broad-spectrum biological activities .

Mode of Action

The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its targets. Some pyrazole derivatives are known to inhibit enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many pyrazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives can have diverse pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrazole derivatives are known for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

属性

IUPAC Name |

N-[4-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-11-9-18(10-12-21)23-16-24(19-5-4-6-20(25)15-19)28(26-23)34(31,32)22-13-7-17(2)8-14-22/h4-15,24,27H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXGFGCKMKLZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

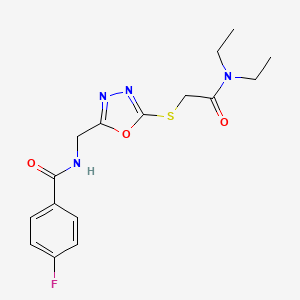

![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)

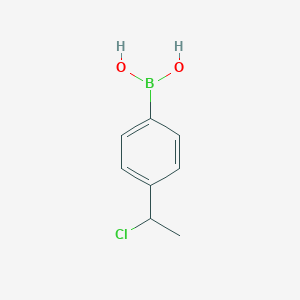

![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)

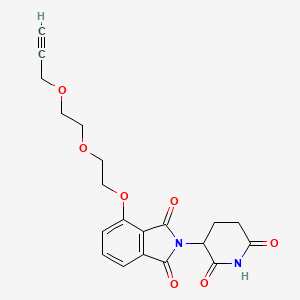

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)

![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)